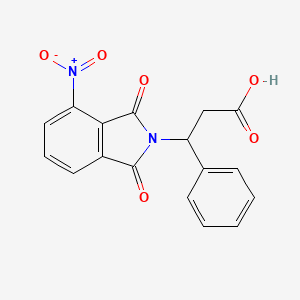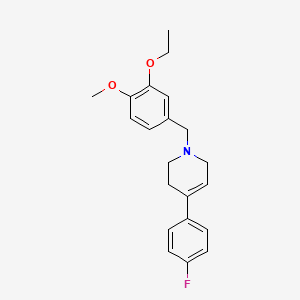
3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid is a chemical compound that has gained significant attention in scientific research. It is commonly known as NPD-PPA and is used in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of NPD-PPA is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and pain. NPD-PPA also activates the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in regulating glucose and lipid metabolism.
Biochemical and physiological effects:
NPD-PPA has been shown to reduce inflammation and pain in various animal models. It also exhibits anti-tumor activity by inducing apoptosis in cancer cells. In addition, NPD-PPA has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
NPD-PPA has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. It is also stable under normal laboratory conditions. However, NPD-PPA has some limitations, such as its poor solubility in water, which can affect its bioavailability.
Orientations Futures
There are several future directions for research on NPD-PPA. One area of interest is the development of new synthetic methods to improve its yield and purity. Another area of research is the identification of new therapeutic applications for NPD-PPA, particularly in the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of NPD-PPA and its potential side effects.
In conclusion, NPD-PPA is a promising chemical compound that has potential applications in various fields of scientific research. It exhibits anti-inflammatory, analgesic, anti-tumor, and neuroprotective properties. While more research is needed to fully understand its mechanism of action and potential side effects, NPD-PPA holds great promise for the development of new therapeutic agents.
Méthodes De Synthèse
NPD-PPA is synthesized through the reaction of 4-nitro-phthalic anhydride with phenylalanine. The reaction is carried out in the presence of a catalyst and a solvent. The resulting product is then purified through crystallization and recrystallization.
Applications De Recherche Scientifique
NPD-PPA has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
3-(4-nitro-1,3-dioxoisoindol-2-yl)-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O6/c20-14(21)9-13(10-5-2-1-3-6-10)18-16(22)11-7-4-8-12(19(24)25)15(11)17(18)23/h1-8,13H,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXPSCOODSMEKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-isoxazolyl)-2,6-dimethylfuro[2,3-d]pyrimidine](/img/structure/B5168042.png)
![3'-benzyl 5'-methyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5168045.png)

![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B5168055.png)
![N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-3-pyridinylglycinamide](/img/structure/B5168056.png)
![1-(4-fluorophenyl)-4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperazine](/img/structure/B5168059.png)

![methyl 6-({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)nicotinate](/img/structure/B5168072.png)
![1-(4-chlorophenyl)-4-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B5168077.png)
![11-(3,4-dichlorophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5168083.png)
![3-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5168103.png)
![4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B5168106.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B5168121.png)
